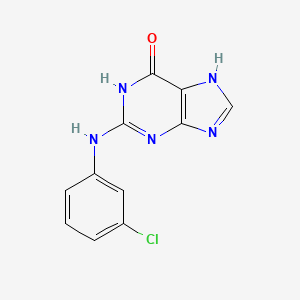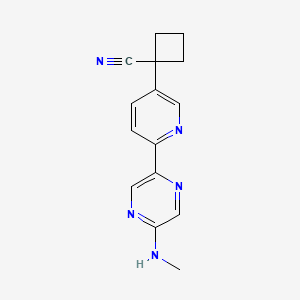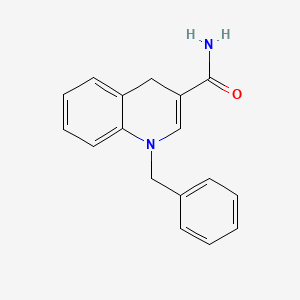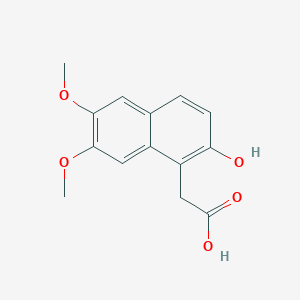
6H-Purin-6-one, 2-((3-chlorophenyl)amino)-1,9-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one is an organic compound belonging to the class of 6-aminopurines. These are purines that carry an amino group at position 6. Purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring
準備方法
The synthesis of 2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one typically involves the reaction of 3-chloroaniline with a suitable purine derivative under specific conditions. One common method involves the use of ethanol as a solvent and piperidine as a catalyst, with the reaction mixture being heated under reflux . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反応の分析
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like halogens or alkylating agents.
科学的研究の応用
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
作用機序
The mechanism of action of 2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It may act as an inhibitor or activator of certain biochemical pathways, depending on the context of its use. The exact pathways and targets can vary, but it is known to interact with casein kinase I isoform gamma-1 and tyrosine-protein kinase Mer .
類似化合物との比較
2-((3-Chlorophenyl)amino)-1H-purin-6(9H)-one can be compared with other similar compounds, such as:
2-(2-Hydroxyethylamino)-6-(3-chloroanilino)-9-isopropylpurine: This compound shares a similar purine structure but has different substituents, leading to variations in its chemical and biological properties.
N-(5-{[(2S)-4-amino-2-(3-chlorophenyl)butanoyl]amino}-1H-indazol-3-yl)benzamide: Another compound with a similar aromatic structure but different functional groups, resulting in distinct applications and mechanisms of action.
特性
CAS番号 |
123994-67-2 |
|---|---|
分子式 |
C11H8ClN5O |
分子量 |
261.67 g/mol |
IUPAC名 |
2-(3-chloroanilino)-1,7-dihydropurin-6-one |
InChI |
InChI=1S/C11H8ClN5O/c12-6-2-1-3-7(4-6)15-11-16-9-8(10(18)17-11)13-5-14-9/h1-5H,(H3,13,14,15,16,17,18) |
InChIキー |
GZSSIAWYAPMXAK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)NC2=NC3=C(C(=O)N2)NC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4,5-Dichloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B11855396.png)




![3-(3-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11855411.png)


![(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazine](/img/structure/B11855426.png)


![3-Nitro-2-(2-(pyridin-2-yl)vinyl)imidazo[1,2-a]pyridine](/img/structure/B11855450.png)

